molecular formula C45H81N13O14S B139925 2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid CAS No. 147740-73-6

2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid

Cat. No. B139925
M. Wt: 1060.3 g/mol
InChI Key: IDGOADDOQWKZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid is a useful research compound. Its molecular formula is C45H81N13O14S and its molecular weight is 1060.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Properties

The synthesis and analysis of complex amino acid derivatives and their interactions with various compounds have been extensively studied. For example, the synthesis and antibacterial activity of N- and O-acyl derivatives of primary amines and amino alkanols highlight the importance of functional groups in determining biological activity. Another study focuses on the synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid, showcasing methods to obtain polyfunctional acid amides and hydrazides (Isakhanyan et al., 2016; Andreev et al., 2021).

Physicochemical Interactions

Studies on volumetric and conductometric behavior at specific temperatures of similar amino acid derivatives with compounds like sodium hexanoate have been carried out to understand their apparent molar volumes and conductivity data. These studies are crucial for deducing the interactions between hydrophobic and hydrophilic parts of molecules and can inform on the behavior of complex compounds in various solutions (Yan et al., 2010).

Biological Applications and Interactions

Research on poly(amido-amine)s carrying primary amino groups as side substituents, and their potential as nonviral vectors for drug delivery, represents an important application of amino acid derivatives in biomedicine. The capability of these compounds to carry drugs and the possibility of labeling with fluorescent probes for protein techniques are significant (Malgesini et al., 2003).

Interactions with Proteins

The interaction of carboxamide derivatives of amino acids with proteins like Bovine Serum Albumin (BSA) has been studied using techniques like ultrasonic interferometry. Such studies are vital for understanding how these compounds bind to proteins and their potential implications for drug design and delivery systems (Thakare et al., 2018).

properties

IUPAC Name

2-[[2-[[4-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H81N13O14S/c1-9-24(5)36(57-34(62)20-50-40(67)29(17-23(3)4)54-39(66)27(47)14-16-73-8)45(72)58-37(25(6)10-2)44(71)52-26(7)38(65)49-19-33(61)53-28(13-11-12-15-46)42(69)55-30(18-32(48)60)43(70)56-31(22-59)41(68)51-21-35(63)64/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,67)(H,51,68)(H,52,71)(H,53,61)(H,54,66)(H,55,69)(H,56,70)(H,57,62)(H,58,72)(H,63,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGOADDOQWKZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H81N13O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400109
Record name AC1N4XEU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1060.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid

CAS RN

147740-73-6
Record name AC1N4XEU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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